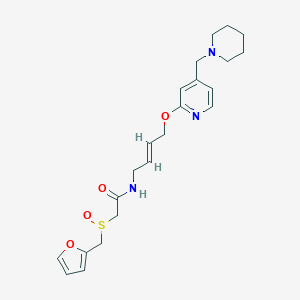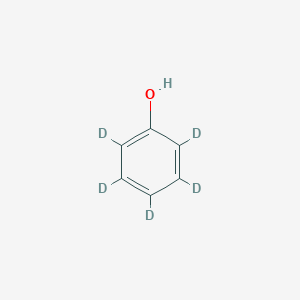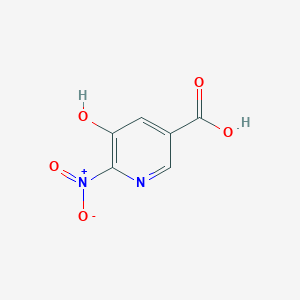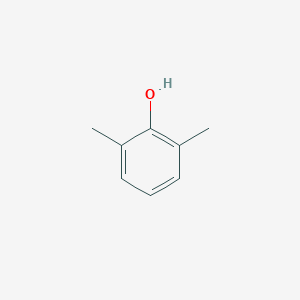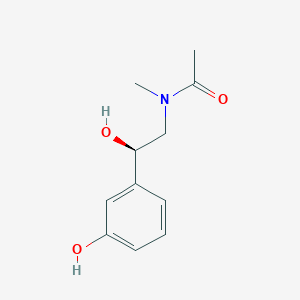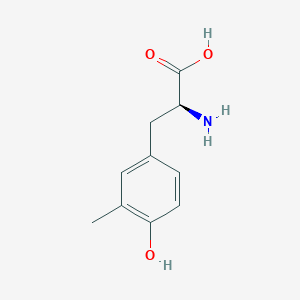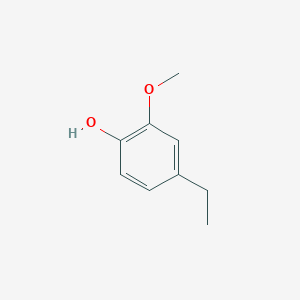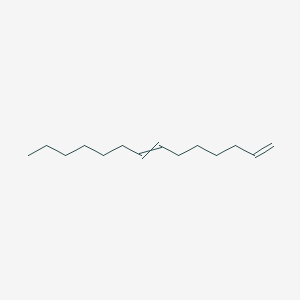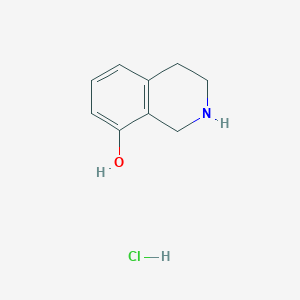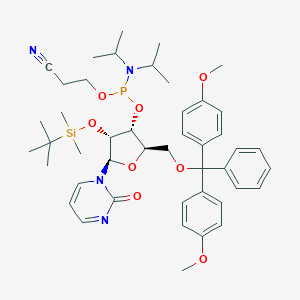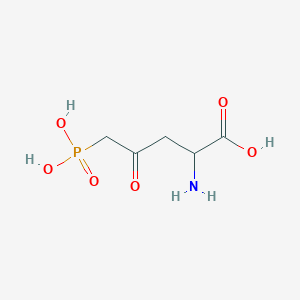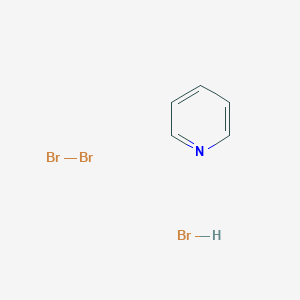
bromuro de piridinio;piridina;bromuro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dibromane pyridine hydrobromide, also known as pyridinium tribromide, is an organic compound composed of a pyridinium cation and a tribromide anion. It is a crystalline red solid that is virtually insoluble in water. This compound is primarily used as a brominating agent in organic synthesis due to its ability to act as a source of electrophilic bromine .
Aplicaciones Científicas De Investigación
dibromane pyridine hydrobromide has a wide range of applications in scientific research, including:
Medicine: dibromane pyridine hydrobromide is employed in the synthesis of medicinal compounds, particularly those that require bromination as a key step.
Industry: It is used in the production of brominated flame retardants and other industrial chemicals.
Mecanismo De Acción
Pyridinium hydrogen tribromide, also known as Pyridinium perbromide or Pyridinium tribromide, is an organic chemical composed of a pyridinium cation and a tribromide anion . It is a strong oxidizing agent used as a source of electrophilic bromine in halogenation reactions .
Target of Action
The primary target of Pyridinium hydrogen tribromide is organic compounds that undergo halogenation reactions . It acts as a source of electrophilic bromine, which can react with various organic compounds.
Mode of Action
Pyridinium hydrogen tribromide interacts with its targets by acting as a brominating agent . It provides electrophilic bromine, which can react with organic compounds, leading to the substitution or addition of bromine atoms .
Biochemical Pathways
It is known to play a role in the halogenation reactions of organic compounds . The bromination of these compounds can lead to significant changes in their chemical properties and biological activities.
Result of Action
The primary result of Pyridinium hydrogen tribromide’s action is the bromination of organic compounds . This can lead to significant changes in the compounds’ chemical properties and potential biological activities. For example, it has been used in the synthesis of various pharmaceuticals and bioactive compounds .
Action Environment
The action of Pyridinium hydrogen tribromide can be influenced by various environmental factors. For instance, it is a solid that is virtually insoluble in water , which can affect its reactivity.
Análisis Bioquímico
Biochemical Properties
Pyridinium Hydrogen Tribromide plays an intriguing role in a wide range of research topics . It is known for its importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . It has been reported to label lysine residues under physiological conditions
Molecular Mechanism
It is known to be a brominating agent of ketones, phenols, and ethers
Temporal Effects in Laboratory Settings
Pyridinium Hydrogen Tribromide is a stable solid that can be more easily handled and weighed precisely, especially important properties for use in small scale reactions
Métodos De Preparación
dibromane pyridine hydrobromide can be synthesized by reacting pyridinium bromide with bromine or thionyl bromide . The reaction typically involves the following steps:
Reaction with Bromine: Pyridinium bromide is reacted with bromine in a suitable solvent, such as acetic acid, to form pyridinium hydrogen tribromide.
Reaction with Thionyl Bromide: Pyridinium bromide is reacted with thionyl bromide to yield pyridinium hydrogen tribromide.
Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
dibromane pyridine hydrobromide is a versatile reagent that undergoes various types of chemical reactions, including:
Bromination: It is commonly used as a brominating agent for ketones, phenols, and ethers. The reaction conditions typically involve the use of a solvent like acetic acid and mild temperatures.
Substitution: It can participate in substitution reactions, where the tribromide anion is replaced by other nucleophiles.
The major products formed from these reactions include brominated organic compounds, which are often used as intermediates in the synthesis of more complex molecules.
Comparación Con Compuestos Similares
dibromane pyridine hydrobromide is unique in its stability and reactivity compared to other brominating agents. Similar compounds include:
N-Bromosuccinimide (NBS): Another brominating agent used in organic synthesis, but it is less stable and more reactive than pyridinium hydrogen tribromide.
Bromine (Br2): A common brominating agent, but it is a liquid and more hazardous to handle compared to the solid form of pyridinium hydrogen tribromide.
Quinoline Tribromide: An analogous compound that behaves similarly to pyridinium hydrogen tribromide.
dibromane pyridine hydrobromide’s solid form and ease of handling make it a preferred choice for many laboratory and industrial applications.
Propiedades
Número CAS |
39416-48-3 |
|---|---|
Fórmula molecular |
C5H6Br3N |
Peso molecular |
319.82 g/mol |
Nombre IUPAC |
molecular bromine;pyridin-1-ium;bromide |
InChI |
InChI=1S/C5H5N.Br2.BrH/c1-2-4-6-5-3-1;1-2;/h1-5H;;1H |
Clave InChI |
VDCLSGXZVUDARN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC=C1.Br.BrBr |
SMILES canónico |
C1=CC=[NH+]C=C1.[Br-].BrBr |
Sinónimos |
NSC 61191; Pyridinium Bromide Perbromide; Pyridinium Hydrobromide Perbromide; Pyridinium Perbromide; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


